![molecular formula C9H18N2 B2695987 {1-azabicyclo[3.3.1]nonan-5-yl}methanamine CAS No. 148672-79-1](/img/structure/B2695987.png)

{1-azabicyclo[3.3.1]nonan-5-yl}methanamine

Übersicht

Beschreibung

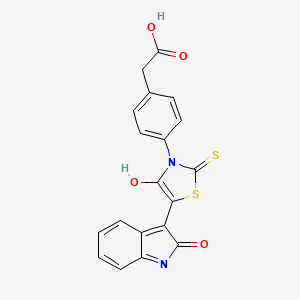

1-Azabicyclo[3.3.1]nonan-5-ylmethanamine is a chemical compound with a complex structure . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .

Synthesis Analysis

The synthesis of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine involves complex chemical reactions . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine is complex. The InChI code for this compound is 1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 .Chemical Reactions Analysis

The chemical reactions involving 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine are complex and involve multiple steps . The radical cyclization method is one of the strategies used in the synthesis of this compound .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine include a molecular weight of 154.26 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Synthesis and Antimicrobial Evaluation: Novel compounds derived from 1-azabicyclo[3.3.1]nonan-5-ylmethanamine structures have been synthesized and evaluated for their antimicrobial activities. Notably, certain derivatives exhibit significant antibacterial and antifungal effects against microorganisms like Escherichia coli, Bacillus Subtilis, and Aspergillus flavus, suggesting potential applications in treating infections (Ramachandran et al., 2011; Umamatheswari & Kabilan, 2011).

Antiprotozoal Activity

- Synthesis and Activity Against Trypanosoma and Plasmodium: Researchers have developed 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones, demonstrating promising in vitro antiprotozoal activity with low cytotoxicity, providing a potential basis for developing treatments against protozoal infections (Seebacher et al., 2005).

Neuroreceptor Studies

- Sigma-2 Receptor Ligands: A series of N-substituted-9-azabicyclo[3.3.1]nonan-3a-yl)carbamate analogs have been prepared, identifying compounds with high affinity and selectivity for σ2 receptors. These findings are crucial for understanding the role of σ2 receptors in vivo (Mach et al., 2002).

Anticancer Research

- Anticancer Activity of Oxindoles: The synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through one-pot three-component reactions has shown anticancer activity against the human leukemia K562 cell line, indicating their potential in cancer treatment (Filatov et al., 2017).

Synthesis and Structural Studies

- Enantiopure Azabicyclo[3.2.2]nonanes: Researchers have reported on the synthesis of enantiopure 1-azabicyclo[3.2.2]nonanes, providing valuable building blocks for further pharmaceutical development (Roeper et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-azabicyclo[3.3.1]nonan-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXWENMMRUDOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN(C1)C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2695905.png)

![3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2695907.png)

![7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2695911.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2695912.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)